4-((4-Chloro-2-methylphenyl)azo)-N-(3-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide
Description
This compound is an azo-based naphthalene derivative with a carboxamide functional group. Its structure features a 4-chloro-2-methylphenyl substituent on the azo linkage and an N-(3-chlorophenyl) group on the carboxamide (Figure 1). It is registered under the Colour Index (CI) name CI 12420 (CAS 6471-51-8) and is primarily used as a cosmetic colorant in rinse-off products due to its vibrant red hue and moderate stability .
Properties
CAS No. |
53151-01-2 |
|---|---|
Molecular Formula |
C24H17Cl2N3O2 |
Molecular Weight |
450.3 g/mol |
IUPAC Name |
4-[(4-chloro-2-methylphenyl)diazenyl]-N-(3-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C24H17Cl2N3O2/c1-14-11-17(26)9-10-21(14)28-29-22-19-8-3-2-5-15(19)12-20(23(22)30)24(31)27-18-7-4-6-16(25)13-18/h2-13,30H,1H3,(H,27,31) |
InChI Key |
QBXIINPDMOXVKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)Cl)O |
Origin of Product |
United States |
Preparation Methods
Classical Diazotization and Azo Coupling
The traditional and most widely used method for preparing azo dyes such as this compound involves the diazotization of an aromatic amine followed by azo coupling with an activated aromatic compound. This method includes:
Step 1: Diazotization
An aromatic amine (e.g., 4-chloro-2-methylaniline) is treated with sodium nitrite (NaNO2) in acidic conditions (usually HCl) at low temperature (0-5°C) to form a diazonium salt.Step 2: Coupling Reaction
The diazonium salt is then coupled with a nucleophilic aromatic compound such as 3-hydroxy-N-(3-chlorophenyl)-naphthalene-2-carboxamide. The hydroxyl group on the naphthalene ring activates the aromatic ring for electrophilic substitution by the diazonium ion, forming the azo bond (-N=N-).
This method is well-established and provides good yields of azo dyes with defined substitution patterns.
Microwave-Assisted Catalyst-Free Synthesis
Recent advances have introduced greener and more efficient methods for azo dye synthesis, including microwave-assisted synthesis without metal catalysts:
Microwave-Assisted Cross-Coupling
A novel approach involves the direct cross-condensation of nitroarenes with aniline derivatives under microwave irradiation. This method uses the aniline derivative as an in situ reductant to reduce the nitroarene and couple it to form unsymmetrical azo dyes in a single step. It is rapid (minutes), catalyst-free, and can achieve high yields (up to 97%). This approach is environmentally friendly, avoiding toxic solvents and harsh conditions.-
- Rapid reaction times
- No metal catalysts required
- High yields and scalability
- Suitable for unsymmetrical azo dyes such as the target compound
Alternative Synthetic Routes
Mill’s Reaction
The coupling of aniline derivatives with aromatic nitroso compounds is another synthetic strategy for unsymmetrical azo compounds. This method can be used to prepare azo dyes with complex substitution patterns but often requires careful control of reaction conditions.Catalytic Oxidation and Reduction Methods
Symmetrical azo dyes can be prepared by catalytic oxidation of aromatic amines or reduction of nitroarenes using metal catalysts (e.g., Cu(I), Au(0)) or chemical reductants (e.g., LiAlH4). However, these methods are less common for unsymmetrical dyes such as the compound .
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Classical Diazotization & Coupling | Aromatic amine, NaNO2, HCl, low temperature; coupling with hydroxynaphthalene derivative | Well-established, good yields | Multi-step, requires low temp control |
| Microwave-Assisted Cross-Coupling | Nitroarene + aniline derivative, microwave irradiation, no catalyst | Rapid, catalyst-free, green, high yield | Requires microwave reactor |
| Mill’s Reaction | Aniline derivatives + aromatic nitroso compounds | Suitable for unsymmetrical azo dyes | Requires nitroso compounds, sensitive conditions |
| Catalytic Oxidation/Reduction | Metal catalysts or chemical reductants | Useful for symmetrical azo dyes | Less suitable for unsymmetrical dyes |
Research Findings and Analytical Data
Chromatographic Analysis
The compound can be analyzed and purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with mobile phases containing acetonitrile, water, and phosphoric acid or formic acid for mass spectrometry compatibility.Spectroscopic Characterization
The azo bond and hydroxyl groups can be characterized by IR spectroscopy, with azo groups showing characteristic N=N stretching bands. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the molecular structure and purity.Stability and Applications The compound’s azo linkage and chlorinated aromatic rings confer photostability and colorfastness, making it useful as a pigment or dye in various industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-((4-Chloro-2-methylphenyl)azo)-N-(3-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinone derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst, resulting in the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: Na2S2O4 in aqueous solution or H2 with a palladium catalyst.
Substitution: Halogenation with chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-((4-Chloro-2-methylphenyl)azo)-N-(3-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various metal ions.
Biology: Employed in histological staining to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment due to its light-absorbing properties.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The mechanism of action of 4-((4-Chloro-2-methylphenyl)azo)-N-(3-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide primarily involves its interaction with light and biological molecules:
Photodynamic Therapy: The compound absorbs light and generates reactive oxygen species (ROS), which can induce cell death in cancer cells.
Molecular Targets: The azo group and hydroxynaphthalene moiety interact with cellular proteins and DNA, disrupting their normal function and leading to cell death.
Pathways Involved: The generation of ROS activates apoptotic pathways, leading to programmed cell death.
Comparison with Similar Compounds
Industrial Pigments with Bis-Azo Architectures
- PIGMENT RED 144 (CAS 5280-68-2): Structure: N,N'-(2-chloro-1,4-phenylene)bis[4-[(2,5-dichlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide]. Key Differences: A bis-azo compound with two azo groups and additional 2,5-dichlorophenyl substituents. Impact: The bis-azo structure increases molecular weight (MW ~794 g/mol) and improves color intensity and washfastness. However, it exhibits lower solubility than mono-azo analogs like CI 12420. Application: Industrial textiles and plastics, where durability is prioritized over biocompatibility .
Substituted Phenyl Variants
- N-(4-Chloro-2-Methylphenyl)-3-Hydroxy-4-[(2-Methylphenyl)Azo]Naphthalene-2-Carboxamide (CAS 21839-86-1): Structure: Differs from CI 12420 by having a 2-methylphenyl group on the azo instead of 4-chloro-2-methylphenyl. Data: Melting point (mp) ~288°C, similar to CI 12420, suggesting comparable thermal stability .
Methoxy-Substituted Analogues
- 4-[(3-Chlorophenyl)Azo]-3-Hydroxy-N-(2-Methoxyphenyl)Naphthalene-2-Carboxamide (CAS 21889-27-0): Structure: Replaces the 3-chlorophenyl (carboxamide) in CI 12420 with 2-methoxyphenyl. Impact: Methoxy groups increase solubility in organic solvents but reduce photostability due to weaker electron-withdrawing capacity. Application: Used in laboratory research as a reagent, highlighting trade-offs between solubility and stability for non-cosmetic uses .
Physicochemical and Functional Comparisons
Table 1: Key Properties of CI 12420 and Analogues
| Compound (CAS) | Molecular Weight | Substituents (Azo/Carboxamide) | Melting Point (°C) | Application |
|---|---|---|---|---|
| CI 12420 (6471-51-8) | 455.3 | 4-Cl-2-MePh / 3-ClPh | ~288* | Cosmetic (rinse-off) |
| CI 12480 (6410-40-8) | 471.3 | 2,5-Cl₂Ph / 2,5-MeOPh | ~274* | Cosmetic (brown) |
| PIGMENT RED 144 (5280-68-2) | 794.0 | Bis-azo with 2,5-Cl₂Ph | >300 | Industrial textiles |
| CAS 21839-86-1 | 429.9 | 2-MePh / 4-Cl-2-MePh | 288 | Research chemical |
Biological Activity
4-((4-Chloro-2-methylphenyl)azo)-N-(3-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide, commonly referred to as a complex azo compound, has garnered attention in various fields of biological research due to its unique chemical structure and potential applications. This article delves into its biological activity, including mechanisms of action, toxicity, and potential therapeutic uses.
- Molecular Formula : C24H17Cl2N3O2
- Molecular Weight : 450.32 g/mol
- CAS Number : 53151-01-2
- IUPAC Name : 4-[(4-chloro-2-methylphenyl)diazenyl]-N-(3-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide
The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) upon exposure to light, which can lead to cell death in cancer cells. The following points summarize its mechanism of action:
- Photodynamic Therapy : The compound absorbs light and produces ROS, which are cytotoxic and can induce apoptosis in targeted cells.
- Interaction with Cellular Targets : The azo group and hydroxynaphthalene moiety interact with cellular proteins and DNA, disrupting their normal functions.
- Apoptotic Pathways Activation : The generation of ROS activates apoptotic pathways, leading to programmed cell death.
Biological Activity and Toxicity Studies
Research has indicated that azo compounds can exhibit genotoxic effects. A study evaluating the genotoxic potential of similar azo compounds found that they could induce chromosomal aberrations in vitro under certain conditions . Additionally, the following findings highlight the biological activity of 4-((4-Chloro-2-methylphenyl)azo)-N-(3-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide:
Case Studies
- Photodynamic Therapy Application : In vitro studies demonstrated the efficacy of this compound in inducing apoptosis in various cancer cell lines when activated by specific wavelengths of light. The study indicated a significant reduction in cell viability correlating with increased ROS production.
- Toxicological Assessment : A comprehensive assessment involving repeated dosing revealed no significant toxicological effects at doses up to 1000 mg/kg bw/day. However, further studies are needed to explore long-term effects and metabolic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
